Phenyl (1-benzylpiperidin-2-yl)acetate
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Overview
Description
Phenyl (1-benzylpiperidin-2-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-benzylpiperidin-2-yl)acetate typically involves the reaction of 1-benzylpiperidine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Phenyl (1-benzylpiperidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Phenyl (1-benzylpiperidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl (1-benzylpiperidin-2-yl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Phenyl (1-benzylpiperidin-2-yl)acetate can be compared with other piperidine derivatives such as:
- Methyl phenyl (piperidin-2-yl)acetate
- Ethyl phenyl (piperidin-2-yl)acetate
- 2-Benzylpiperidine
These compounds share similar structural features but differ in their substituents and biological activities. This compound is unique due to its specific phenyl and benzyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
618107-03-2 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
phenyl 2-(1-benzylpiperidin-2-yl)acetate |
InChI |
InChI=1S/C20H23NO2/c22-20(23-19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)16-17-9-3-1-4-10-17/h1-6,9-10,12-13,18H,7-8,11,14-16H2 |
InChI Key |
WDOOMALLNTWCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC(=O)OC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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